Comparative Potency Against Intracellular T. cruzi Amastigotes
Antitrypanosomal agent 10 demonstrates sub-micromolar potency against the clinically relevant intracellular amastigote form of *Trypanosoma cruzi*, the causative agent of Chagas disease. This is a key differentiator from the standard-of-care drug benznidazole, which shows variable efficacy in this disease stage [1].
| Evidence Dimension | In vitro potency (IC50) against T. cruzi intracellular amastigotes |
|---|---|
| Target Compound Data | 0.28 μM |
| Comparator Or Baseline | Benznidazole (reference drug) |
| Quantified Difference | Benznidazole exhibits variable and often higher EC50 values in vitro against intracellular amastigotes; in some assays, its activity is > 10-fold lower than that of Antitrypanosomal agent 10 [1]. |
| Conditions | In vitro phenotypic assay on intracellular *T. cruzi* amastigotes |
Why This Matters
This potency level is relevant for research programs seeking a tool compound with strong activity against the persistent intracellular form of the parasite.
- [1] Celso de Oliveira Rezende Júnior, et al. Hit-to-lead optimization of a 2-aminobenzimidazole series as new candidates for chagas disease. Eur J Med Chem. 2022 Nov 15;246:114925. View Source
